molecular formula C20H27N5O B1417472 5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one CAS No. 223430-04-4

5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one

Cat. No. B1417472
M. Wt: 353.5 g/mol
InChI Key: ORMBCFWPACLYFR-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines and their derivatives often involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. Consequently, they are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidines and their derivatives have been studied extensively . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Maruthikumar and Rao (2003) presents the synthesis of a series of 1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-ones with various aryl substituents, highlighting the adaptability of this chemical structure in producing a range of compounds through different substitutions (Maruthikumar & Rao, 2003).

Biological and Medicinal Chemistry Applications

  • Kumar and Joshi (2009) explored the sulphonation of a related compound, leading to a series of derivatives that were examined for antimicrobial, antifungal, and anthelmintic activities. This demonstrates the compound's potential as a precursor in developing bioactive agents (Kumar & Joshi, 2009).
  • Xiao et al. (2008) synthesized pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to discover antagonists for the A2A adenosine receptor or potent pesticide lead compounds. This indicates the compound's relevance in receptor-targeted drug discovery and agrichemistry (Xiao, Li, Meng, & Shi, 2008).

Pharmacological and Anticancer Research

Potential Anti-Inflammatory Applications

Future Directions

The future directions in the field of pyrimidines and their derivatives research involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This includes the development of new approaches for the construction of new standard biological components .

properties

IUPAC Name

5-[[4-(diethylamino)phenyl]methyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-5-8-16-18-19(24(4)23-16)20(26)22-17(21-18)13-14-9-11-15(12-10-14)25(6-2)7-3/h9-12H,5-8,13H2,1-4H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMBCFWPACLYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)CC3=CC=C(C=C3)N(CC)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432678
Record name 5-[4-(diethylamino)benzyl]-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one

CAS RN

223430-04-4
Record name 5-[4-(diethylamino)benzyl]-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
CCCc1nn(C)c2c(=O)[nH]c(Cc3ccc(N(CC)C(C)=O)cc3)nc12
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one
Reactant of Route 2
5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one
Reactant of Route 3
5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one
Reactant of Route 4
5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one
Reactant of Route 6
5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one

Citations

For This Compound
1
Citations
K Matthiesen, J Nielsen - PLoS One, 2011 - journals.plos.org
The intracellular second messenger cyclic AMP (cAMP) is degraded by phosphodiesterases (PDE). The knowledge of individual families and subtypes of PDEs is considerable, but how …
Number of citations: 43 journals.plos.org

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